molecular formula C7H15NO B1357814 4-Methoxy-4-methylpiperidine CAS No. 3970-72-7

4-Methoxy-4-methylpiperidine

Cat. No. B1357814
Key on ui cas rn: 3970-72-7
M. Wt: 129.2 g/mol
InChI Key: NHVNKCKANZAOOC-UHFFFAOYSA-N
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Patent
US04070473

Procedure details

A solution of 20.1 g (0.1 m) of gamma-chloro-p-fluorobutyrophenone, 30 g (0.2 m) of 4-methyl-4-methoxy-piperidine and 0.1 g. of potassium iodide in 150 ml of toluene is heated in a glass autoclave for 15 hours at 100°-110° C. The KI and the 4-methyl-4-methoxy-piperidine hydrochloride formed in the reaction are separated by filtration and the solvent removed from the filtrate by evaporation under a vacuum on a steam bath. The obtained base is dissolved in ether and the hydrochloride is precipitated with alcoholic HCl. The reaction product is purified by recrystallization from ethanol-ether. Yield 22 g. Melting point 182° C.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1]CCCC(C1C=CC(F)=CC=1)=O.[CH3:14][C:15]1([O:21][CH3:22])[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1.[I-].[K+]>C1(C)C=CC=CC=1>[ClH:1].[CH3:14][C:15]1([O:21][CH3:22])[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
20.1 g
Type
reactant
Smiles
ClCCCC(=O)C1=CC=C(C=C1)F
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
CC1(CCNCC1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1(CCNCC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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